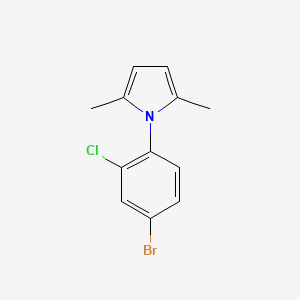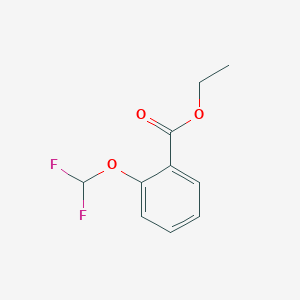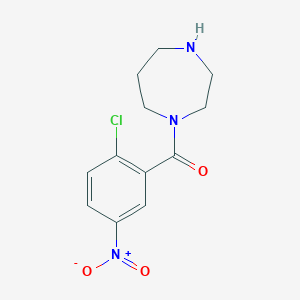
3-Bromo-4-fluoro-5-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluoro-5-iodobenzaldehyde is a chemical compound with the molecular formula C7H2BrFIO and a molecular weight of 328.90 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzaldehyde core, making it a unique and versatile molecule in organic synthesis and research.
Preparation Methods
The synthesis of 3-Bromo-4-fluoro-5-iodobenzaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of a benzaldehyde derivative, where specific conditions and reagents are used to introduce bromine, fluorine, and iodine atoms at the desired positions on the benzene ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3-Bromo-4-fluoro-5-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-4-fluoro-5-iodobenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules for pharmaceuticals, agrochemicals, and materials science.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-iodobenzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its effects are determined by the molecular targets and pathways it interacts with, which can vary based on the specific compound it is used to synthesize .
Comparison with Similar Compounds
3-Bromo-4-fluoro-5-iodobenzaldehyde can be compared with other halogenated benzaldehydes, such as:
4-Bromo-3-fluorobenzaldehyde: Lacks the iodine atom, making it less versatile in certain synthetic applications.
3-Bromo-5-fluoro-4-iodobenzaldehyde: Similar structure but different positioning of halogen atoms, which can affect its reactivity and applications.
The unique combination of bromine, fluorine, and iodine atoms in this compound provides distinct reactivity and versatility, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-bromo-4-fluoro-5-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRIOLAMLBZGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)I)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)
![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6352612.png)
![Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352621.png)
![2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B6352627.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)
![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)
![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)




